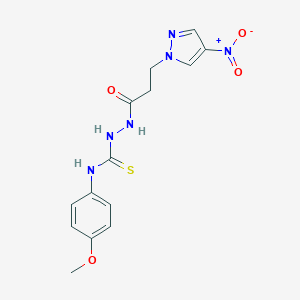![molecular formula C15H12ClF2N3O2S B457238 N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457238.png)
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound with a complex structure that includes a chlorophenyl group, a difluoromethoxybenzoyl group, and a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylhydrazine: This intermediate is synthesized by reacting 3-chloronitrobenzene with hydrazine hydrate under reflux conditions.
Formation of 4-(difluoromethoxy)benzoyl chloride: This intermediate is prepared by reacting 4-(difluoromethoxy)benzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the reaction of 3-chlorophenylhydrazine with 4-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-N’-[3-(difluoromethoxy)phenyl]urea: Similar structure with a urea moiety instead of a hydrazinecarbothioamide group.
N-[(3-Chlorophenyl)methyl]-3-(difluoromethoxy)benzamide: Similar structure with a benzamide moiety instead of a hydrazinecarbothioamide group.
Uniqueness
N-(3-CHLOROPHENYL)-2-[4-(DIFLUOROMETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its hydrazinecarbothioamide moiety differentiates it from similar compounds and contributes to its unique reactivity and applications.
Propiedades
Fórmula molecular |
C15H12ClF2N3O2S |
|---|---|
Peso molecular |
371.8g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[[4-(difluoromethoxy)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H12ClF2N3O2S/c16-10-2-1-3-11(8-10)19-15(24)21-20-13(22)9-4-6-12(7-5-9)23-14(17)18/h1-8,14H,(H,20,22)(H2,19,21,24) |
Clave InChI |
LROBOQBFVBGIEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[4-(difluoromethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B457155.png)
![2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B457156.png)
![N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457157.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B457158.png)
![3-(difluoromethoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B457160.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B457161.png)
![5,7-bis(difluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457163.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-2-furamide](/img/structure/B457165.png)
![isopropyl 2-({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457169.png)

![Methyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457172.png)
![{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B457174.png)
![Ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B457177.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457178.png)
